molecular formula C25H18N2O4 B11032995 3,3'-(phenylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)

3,3'-(phenylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)

Cat. No.: B11032995
M. Wt: 410.4 g/mol
InChI Key: BGRCSERCPPTQAP-UHFFFAOYSA-N
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Description

4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinolones .

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE involves its interaction with specific molecular targets within cells. It can inhibit enzymes critical for DNA replication and repair, leading to cell death in microbial and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE stands out due to its complex structure, which allows for multiple functional modifications and interactions with biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-phenylmethyl]-1H-quinolin-2-one

InChI

InChI=1S/C25H18N2O4/c28-22-15-10-4-6-12-17(15)26-24(30)20(22)19(14-8-2-1-3-9-14)21-23(29)16-11-5-7-13-18(16)27-25(21)31/h1-13,19H,(H2,26,28,30)(H2,27,29,31)

InChI Key

BGRCSERCPPTQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3NC2=O)O)C4=C(C5=CC=CC=C5NC4=O)O

Origin of Product

United States

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